N-[2-chloro-5-(propanoylamino)phenyl]-1-phenylcyclopentanecarboxamide
Description
N-[2-chloro-5-(propanoylamino)phenyl]-1-phenylcyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentane core substituted with a phenyl group and a carboxamide moiety. The carboxamide’s nitrogen is further functionalized with a 2-chloro-5-(propanoylamino)phenyl substituent. Structural analysis indicates its molecular formula is likely C₂₁H₂₂ClN₃O₂ (calculated based on IUPAC nomenclature), though experimental validation is absent in the cited sources.
Properties
Molecular Formula |
C21H23ClN2O2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H23ClN2O2/c1-2-19(25)23-16-10-11-17(22)18(14-16)24-20(26)21(12-6-7-13-21)15-8-4-3-5-9-15/h3-5,8-11,14H,2,6-7,12-13H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
IKFKBMJYJZECIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Molecular Formula: C₁₄H₈ClNO₂
- Functional Groups : Chlorine atom, phthalimide core (two carbonyl groups), N-phenyl substitution.
- Applications: Used as a monomer precursor for polyimides, which exhibit high thermal stability and mechanical strength in polymers .
Structural Comparison:
- Core Differences : The phthalimide core (aromatic dicarboxylic anhydride derivative) contrasts with the cyclopentane-carboxamide backbone of the target compound.
- Reactivity: The phthalimide’s electron-deficient carbonyl groups facilitate nucleophilic substitution, whereas the target compound’s propanoylamino group may enable hydrogen bonding or enzymatic interactions.
- Chlorine Position: Both compounds feature chlorine at aromatic positions, but in 3-chloro-N-phenyl-phthalimide, chlorine is meta to the imide nitrogen, whereas in the target compound, it is ortho to the propanoylamino group.
N-(2-Hydroxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide ()
Key Features:
Structural Comparison:
- Substituent Variations: The hydroxyl and nitro groups in this analog differ from the chlorine and propanoylamino groups in the target compound. These groups significantly alter polarity and electronic properties.
- Molecular Weight: The target compound (estimated ~406.9 g/mol) is heavier than this analog (326.3 g/mol), primarily due to the propanoylamino substituent.
- Potential Bioactivity: The nitro group in the analog may confer antimicrobial or antiparasitic activity, whereas the target compound’s propanoylamino group could enhance solubility or receptor binding.
Notes
Commercial availability of analogs (e.g., ) highlights the importance of substituent diversity in drug discovery pipelines.
The chlorine atom’s position in aromatic systems (ortho vs. meta) may influence steric and electronic effects in binding interactions.
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